molecular formula C13H25N3OS B12744121 3-(3-(Diethylamino)propyl)-5-isopropyl-2-thiohydantoin CAS No. 86503-22-2

3-(3-(Diethylamino)propyl)-5-isopropyl-2-thiohydantoin

Cat. No.: B12744121
CAS No.: 86503-22-2
M. Wt: 271.42 g/mol
InChI Key: IFEBVGPZAQPJKH-UHFFFAOYSA-N
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Description

3-(3-(Diethylamino)propyl)-5-isopropyl-2-thiohydantoin is a synthetic organic compound with a unique structure that includes a diethylamino group, an isopropyl group, and a thiohydantoin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Diethylamino)propyl)-5-isopropyl-2-thiohydantoin typically involves the reaction of diethylamine with a suitable precursor, such as a halogenated propyl derivative, followed by the introduction of the isopropyl group and the formation of the thiohydantoin ring. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Diethylamino)propyl)-5-isopropyl-2-thiohydantoin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the diethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(3-(Diethylamino)propyl)-5-isopropyl-2-thiohydantoin has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-(Diethylamino)propyl)-5-isopropyl-2-thiohydantoin involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the thiohydantoin ring can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Diethylamino)propyl trimethoxysilane
  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
  • 3-(Diethylamino)propyl isothiocyanate

Uniqueness

3-(3-(Diethylamino)propyl)-5-isopropyl-2-thiohydantoin is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the diethylamino and thiohydantoin moieties allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

CAS No.

86503-22-2

Molecular Formula

C13H25N3OS

Molecular Weight

271.42 g/mol

IUPAC Name

3-[3-(diethylamino)propyl]-5-propan-2-yl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C13H25N3OS/c1-5-15(6-2)8-7-9-16-12(17)11(10(3)4)14-13(16)18/h10-11H,5-9H2,1-4H3,(H,14,18)

InChI Key

IFEBVGPZAQPJKH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1C(=O)C(NC1=S)C(C)C

Origin of Product

United States

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